2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chloro, methyl, and methylsulfonyl groups attached to an aniline ring, which is further connected to a chlorophenyl acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline.
Reduction of Nitroaniline: The nitro group in nitroaniline is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Chlorination: The amino group is then chlorinated using thionyl chloride to form chloroaniline.
Methylation: The chloroaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to form N-methylchloroaniline.
Sulfonylation: The N-methylchloroaniline is sulfonylated using methanesulfonyl chloride to form N-methylsulfonylanilino.
Acylation: Finally, the N-methylsulfonylanilino is acylated with 2-chlorophenylacetyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-bromophenyl)acetamide
- 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide
- 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-iodophenyl)acetamide
Uniqueness
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide is unique due to its specific combination of chloro, methyl, and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-7-8-12(9-14(11)18)20(24(2,22)23)10-16(21)19-15-6-4-3-5-13(15)17/h3-9H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDODRIRMBNMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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